2-Amino-2-(2-chlorophenyl)acetic acid
Overview
Description
2-Amino-2-(2-chlorophenyl)acetic acid, also known as (R,S)-α-Amino-α-(2-chlorophenyl)acetic acid, NSC 154921, Benzeneacetic acid, α-amino-2-chloro-, Glycine, 2-(o-chlorophenyl)- (7CI), 2-(2-Chlorophenyl)glycine, has a molecular weight of 185.61 and a molecular formula of C8H8ClNO2 .
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(2-chlorophenyl)acetic acid is represented by the canonical SMILES stringNC(C(=O)O)c1ccccc1Cl
. The InChI string is InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-(2-chlorophenyl)acetic acid include a molecular weight of 185.61 , and a molecular formula of C8H8ClNO2 .Scientific Research Applications
Medicine
In medical research, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its role in the development of anticoagulant drugs is of particular interest due to its structural relevance to Clopidogrel, a widely used antiplatelet medication .
Agriculture
While specific applications in agriculture are not directly cited, compounds like 2-Amino-2-(2-chlorophenyl)acetic acid can be involved in the synthesis of agrochemicals or as intermediates in the development of new pesticides and herbicides .
Material Science
This compound is utilized in the synthesis of advanced materials. For instance, it may be involved in creating novel polymeric structures or as a building block for functionalized materials with specific properties .
Environmental Science
In environmental science, 2-Amino-2-(2-chlorophenyl)acetic acid could be used in studies related to environmental pollutants. Its derivatives might be analyzed for their behavior and breakdown in ecosystems, contributing to the understanding of chlorinated organic compound impact .
Analytical Chemistry
It is a key compound in analytical chemistry, where it is used to develop and validate analytical methods. Its role as a standard helps in the calibration of instruments and ensures the accuracy of analytical results .
Biochemistry
Biochemically, this compound may be used in enzymatic studies or as a substrate in biochemical assays. It could help in understanding enzyme-substrate interactions, especially in systems where chlorinated aromatic compounds are metabolized .
Chemical Synthesis
2-Amino-2-(2-chlorophenyl)acetic acid is a valuable intermediate in organic synthesis. It is used in the preparation of various chemical entities, potentially leading to the discovery of new drugs or chemical agents .
Mechanism of Action
Target of Action
2-Amino-2-(2-chlorophenyl)acetic acid is a derivative of glycine . Glycine is an inhibitory neurotransmitter in the central nervous system, especially in the spinal cord, brainstem, and retina. When glycine receptors are activated, chloride ions enter the neuron and the cell undergoes a hyperpolarization, decreasing the chances of a successful action potential occurring .
Mode of Action
As a glycine derivative, 2-Amino-2-(2-chlorophenyl)acetic acid may interact with glycine receptors, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biochemical Pathways
As a glycine derivative, it may be involved in the glycine, serine, and threonine metabolism pathways .
Pharmacokinetics
The compound’s ADME properties and their impact on bioavailability are yet to be fully understood .
Result of Action
Amino acids and their derivatives are known to be beneficial as ergogenic dietary substances, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
properties
IUPAC Name |
2-amino-2-(2-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIZLNPFTRQPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302892 | |
Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-chlorophenyl)acetic acid | |
CAS RN |
88744-36-9, 141196-64-7 | |
Record name | 2-(2-Chlorophenyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088744369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 88744-36-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2-(2-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80302892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-2-Chlorophenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 141196-64-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-CHLOROPHENYL)GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33MO79FI81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q & A
Q1: What is the significance of the optical purity of 2-Amino-2-(2-chlorophenyl)acetic acid in the synthesis of Clopidogrel Sulfate?
A1: The synthesis of Clopidogrel Sulfate, as described in the research paper "An Improved Synthesis of Clopidogrel Sulfate" [], utilizes (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, derived from the optical resolution of racemic 2-Amino-2-(2-chlorophenyl)acetic acid. This highlights a crucial aspect: only the (S)-enantiomer of the molecule is desired for the synthesis. Utilizing a racemic mixture would lead to a final product containing both Clopidogrel enantiomers. Since the biological activity of chiral drugs often resides primarily in one enantiomer, using a racemic starting material could result in reduced efficacy and potential for different side effects. Therefore, obtaining high optical purity of the (S)-enantiomer of 2-Amino-2-(2-chlorophenyl)acetic acid is essential for producing the desired enantiomer of Clopidogrel with optimal therapeutic activity.
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